Glucarolactam sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

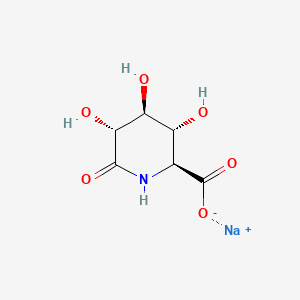

Glucarolactam sodium is a chemical compound that belongs to the class of lactams, which are cyclic amides. It is derived from glucaric acid and is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its unique chemical properties and potential therapeutic benefits.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glucarolactam sodium typically involves the cyclization of glucaric acid derivatives under specific reaction conditions. One common method is the reaction of glucaric acid with ammonia or amines, followed by cyclization to form the lactam ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Glucarolactam sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucaric acid derivatives.

Reduction: Reduction reactions can convert it back to its precursor amines.

Substitution: It can participate in nucleophilic substitution reactions, where the lactam ring is opened and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various glucaric acid derivatives, amines, and substituted lactams, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, glucarolactam sodium is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is being investigated for its potential therapeutic benefits. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating high-performance materials with specific properties.

Mécanisme D'action

The mechanism of action of glucarolactam sodium involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of pro-inflammatory enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gluconolactone: Another lactone derived from glucose, used in cosmetics and pharmaceuticals.

Glucoheptonolactone: Similar in structure, used in food and pharmaceutical industries.

Galactonolactone: Used in similar applications as glucarolactam sodium.

Uniqueness

This compound is unique due to its lactam ring structure, which imparts specific chemical properties not found in other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits make it a valuable compound in various fields.

Activité Biologique

Glucarolactam sodium, a compound derived from glucuronic acid, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological effects, safety profile, and relevant research findings.

This compound is a sodium salt of glucarolactam, which is known for its role in various biochemical processes. Its structure allows it to interact with biological systems, leading to various physiological effects.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cardiovascular disorders.

2. Cardioprotective Effects

Research indicates that this compound can mitigate myocardial ischemia/reperfusion injury. In a study involving mice, administration of this compound significantly reduced infarct size and improved cardiac function post-injury by modulating apoptotic pathways and reducing oxidative stress markers .

The mechanisms through which this compound exerts its biological effects include:

- Regulation of Apoptotic Signaling : It influences key apoptotic proteins such as Bcl2 and Bax, promoting cell survival during stress conditions .

- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes, this compound decreases reactive oxygen species (ROS) levels in tissues .

Toxicological Studies

Toxicological assessments reveal that this compound has a favorable safety profile. In chronic toxicity studies conducted on rats, no significant adverse effects were noted at varying doses . The compound is classified as Generally Recognized As Safe (GRAS) when used in food applications.

Table 1: Summary of Key Research Findings

Case Study: Myocardial Ischemia/Reperfusion Injury

In a controlled experiment, mice subjected to myocardial ischemia showed marked improvement in cardiac function when treated with this compound. The treatment led to a significant reduction in apoptosis and oxidative stress markers, highlighting its therapeutic potential in cardioprotection .

Propriétés

Numéro CAS |

53701-65-8 |

|---|---|

Formule moléculaire |

C6H8NNaO6 |

Poids moléculaire |

213.12 g/mol |

Nom IUPAC |

sodium;(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C6H9NO6.Na/c8-2-1(6(12)13)7-5(11)4(10)3(2)9;/h1-4,8-10H,(H,7,11)(H,12,13);/q;+1/p-1/t1-,2+,3-,4+;/m0./s1 |

Clé InChI |

NEHLUFNEXRUTNQ-FQQRNOFLSA-M |

SMILES isomérique |

[C@@H]1([C@@H]([C@H](NC(=O)[C@@H]1O)C(=O)[O-])O)O.[Na+] |

SMILES canonique |

C1(C(C(NC(=O)C1O)C(=O)[O-])O)O.[Na+] |

Numéros CAS associés |

31675-02-2 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.